molecular formula C6H2BrClF3N B1442561 4-Bromo-2-chloro-3-(trifluoromethyl)pyridine CAS No. 1211589-92-2

4-Bromo-2-chloro-3-(trifluoromethyl)pyridine

Cat. No. B1442561
M. Wt: 260.44 g/mol
InChI Key: IKSVFHYZDXBXCT-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-3-(trifluoromethyl)pyridine is a trifluoromethyl-substituted pyridine derivative . It’s a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of its derivatives is in the protection of crops from pests .


Synthesis Analysis

The synthesis of 4-Bromo-2-chloro-3-(trifluoromethyl)pyridine involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . Regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide provides the corresponding nicotinic acid .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-chloro-3-(trifluoromethyl)pyridine is characterized by the presence of a fluorine atom and a pyridine in their structure . The molecular formula is C6H3BrF3N .


Chemical Reactions Analysis

The chemical reactions involving 4-Bromo-2-chloro-3-(trifluoromethyl)pyridine are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It’s used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-chloro-3-(trifluoromethyl)pyridine are influenced by the presence of a fluorine atom and a pyridine in their structure . The compound has a molecular weight of 226.0 .

Scientific Research Applications

Functionalization and Metalation

Research has shown that derivatives of chloro-, bromo-, and iodo(trifluoromethyl)pyridines, including 4-bromo-2-chloro-3-(trifluoromethyl)pyridine, can undergo regioexhaustive functionalization to convert into various carboxylic acids. This process involves selective deprotonation and subsequent carboxylation, demonstrating the compound's utility in synthesizing complex molecules with specific functional groups (Cottet et al., 2004).

Synthesis of Halopyridinecarboxylic Acids

Another study outlines the preparation of isomeric halopyridinecarboxylic acids from 2-chloro-4-(trifluoromethyl)pyridine, highlighting the logistical flexibility in accessing various functionalized pyridines for further chemical exploration (Cottet & Schlosser, 2004).

Spectroscopic and Optical Studies

Spectroscopic and optical properties of related bromo-(trifluoromethyl)pyridines have been characterized using techniques like FT-IR, NMR, and DFT, contributing to a deeper understanding of the compound's physical and chemical properties. These studies also assess their non-linear optical (NLO) properties and interactions with biological molecules, such as DNA, providing insights into their potential biomedical applications (Vural & Kara, 2017).

Catalytic Applications

The compound has been utilized in palladium-catalyzed cross-coupling reactions, demonstrating its role as a building block in synthesizing heterocyclic structures that could serve as intermediates for pharmaceuticals and agrochemicals (Yuqiang, 2011).

Deprotonative Coupling

Deprotonative coupling of pyridines with aldehydes catalyzed by an HMDS-amide base generated in situ has been reported, indicating the compound's potential in facilitating novel bond-forming reactions under mild conditions (Shigeno et al., 2019).

Safety And Hazards

4-Bromo-2-chloro-3-(trifluoromethyl)pyridine is considered hazardous. It can cause skin and eye irritation and specific target organ toxicity (single exposure). The target organs include the respiratory system . Personal protective equipment/face protection is recommended when handling this chemical .

Future Directions

The future directions of 4-Bromo-2-chloro-3-(trifluoromethyl)pyridine research are promising. It’s expected that many novel applications of trifluoromethylpyridine will be discovered in the future . The demand for its derivatives has been increasing steadily in the last 30 years .

properties

IUPAC Name

4-bromo-2-chloro-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF3N/c7-3-1-2-12-5(8)4(3)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSVFHYZDXBXCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-chloro-3-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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